Nicotinamidine, N-(3,4,5-trimethoxyphenyl)-
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Overview
Description
Nicotinamidine, N-(3,4,5-trimethoxyphenyl)- is a compound that features a nicotinamide moiety linked to a 3,4,5-trimethoxyphenyl group. The 3,4,5-trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to a wide range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamidine, N-(3,4,5-trimethoxyphenyl)- typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with nicotinamide under specific conditions. One common method includes the use of a catalyst such as dimethylaminopyridine (DMAP) and a coupling agent like EDCI.HCl in an anhydrous dichloromethane solvent. The reaction is carried out at low temperatures (0°C) and then allowed to warm to room temperature, followed by continuous stirring for 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Nicotinamidine, N-(3,4,5-trimethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Nicotinamidine, N-(3,4,5-trimethoxyphenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Nicotinamidine, N-(3,4,5-trimethoxyphenyl)- involves its interaction with various molecular targets. The 3,4,5-trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can disrupt cellular processes, leading to anti-cancer and anti-microbial effects .
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Combretastatin: A potent microtubule-targeting agent with a trimethoxyphenyl group.
Uniqueness
Nicotinamidine, N-(3,4,5-trimethoxyphenyl)- is unique due to its specific combination of the nicotinamide and trimethoxyphenyl moieties, which confer distinct pharmacological properties. Its ability to inhibit multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
CAS No. |
23564-94-5 |
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Molecular Formula |
C15H17N3O3 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
N'-(3,4,5-trimethoxyphenyl)pyridine-3-carboximidamide |
InChI |
InChI=1S/C15H17N3O3/c1-19-12-7-11(8-13(20-2)14(12)21-3)18-15(16)10-5-4-6-17-9-10/h4-9H,1-3H3,(H2,16,18) |
InChI Key |
TXHHBTIHUYSISJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N=C(C2=CN=CC=C2)N |
Origin of Product |
United States |
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